molecular formula C16H10O5 B192200 Pseudobaptigenin CAS No. 90-29-9

Pseudobaptigenin

Cat. No. B192200
CAS RN: 90-29-9
M. Wt: 282.25 g/mol
InChI Key: KNJNBKINYHZUGC-UHFFFAOYSA-N
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Description

Pseudobaptigenin is an isoflavone, a type of flavonoid . It can be isolated in Trifolium pratense (red clover) . It shows very good anticataract activity and has good binding affinity for the inhibition of glycation against γ-crystallin protein .


Synthesis Analysis

Homologs of the natural isoflavone pseudobaptigenin containing benzodioxane and benzodioxepane fragments were synthesized . Methanesulfonyl, carbamoyl, aminomethyl, and coumarin-containing isoflavone derivatives were prepared . Pseudobaptigenin was synthesized from calycosin .


Molecular Structure Analysis

The molecular formula of Pseudobaptigenin is C16H10O5 . Its average mass is 282.248 Da and its monoisotopic mass is 282.052826 Da .


Chemical Reactions Analysis

Pseudobaptigenin synthase is an enzyme that catalyses the chemical reaction of calycosin + NADPH + H + + O2 to pseudobaptigenin + NADP + + 2 H2O .


Physical And Chemical Properties Analysis

Pseudobaptigenin has a molecular weight of 282.24 g/mol . Its properties data are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) .

Scientific Research Applications

  • Isoflavonoid Accumulation in Stressed Plants : Pseudobaptigenin has been identified in copper(II) chloride stressed Pisum sativum (pea plants) using high-performance liquid chromatography. This study highlighted the relationship between isoflavonoid biosynthesis, including pseudobaptigenin, and stress response in pea plants (Carlson & Dolphin, 1981).

  • Antiproliferative Effects on Cancer Cell Lines : Pseudobaptigenin, along with other isoflavones, has been tested for cytostatic and cytotoxic effects on cancer cell lines originating from the human gastrointestinal tract. The study found that pseudobaptigenin and other isoflavones inhibited the proliferation of certain stomach cancer cell lines and suggested an apoptotic mode of cell death (Yanagihara et al., 1993).

  • Potential in Biotechnology : While not directly related to pseudobaptigenin, research on the metabolic versatility and biotechnological applications of Pseudomonas putida provides a broader context for understanding the potential of compounds like pseudobaptigenin in biotechnological applications (Puchalka et al., 2008).

Safety And Hazards

When handling Pseudobaptigenin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

With recent progress in metabolic engineering and the availability of advanced synthetic biology tools, it is envisaged that highly efficient heterologous hosts will soon be engineered to fulfill the growing market demand . The identification and engineering of enzymes and other genetic components, as well as the exploration of new hosts, will set the direction of future research in the heterologous synthesis of isoflavonoids .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O5/c17-10-2-3-11-14(6-10)19-7-12(16(11)18)9-1-4-13-15(5-9)21-8-20-13/h1-7,17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJNBKINYHZUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237982
Record name Psi-baptigenin
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Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pseudobaptigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pseudobaptigenin

CAS RN

90-29-9
Record name Pseudobaptigenin
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Record name Psi-baptigenin
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Record name Pseudobaptigenin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100796
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Record name Psi-baptigenin
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Record name PSEUDOBAPTIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78RRL4HLL9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Pseudobaptigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

296 - 298 °C
Record name Pseudobaptigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
646
Citations
SP Bondarenko, MS Frasinyuk… - Chemistry of natural …, 2003 - researchgate.net
We used substituted 4-chloromethylcoumarins, derivatives of which exhibited antifungal properties, as the alkylating reagents [3]. The starting 4-chloromethylcoumarins were prepared …
Number of citations: 3 www.researchgate.net
GО Ismailova, MF Abdivaitova - … ПРОБЛЕМЫ ВНЕДРЕНИЯ РЕЗУЛЬТАТОВ, 2021 - ami.im
… isoflavone, pseudobaptigenin (7-hydroxy-3', 4'methylenedioxyisoflavone). Previously, … pseudobaptigenin 2 was obtained with practically the same yield. The yield of pseudobaptigenin …
Number of citations: 3 ami.im
PF Schuda, WA Price - The Journal of Organic Chemistry, 1987 - ACS Publications
… as well as conversion to pseudobaptigenin (31) and … pseudobaptigenin (31) is an extremely insoluble compound. This is supported by the observation that the crude pseudobaptigenin (…
Number of citations: 101 pubs.acs.org
S Ray, S Gupta, G Panda, P Chatterjee… - Journal of …, 2023 - Taylor & Francis
… are interacting with Pseudobaptigenin. If we compare then, the Pseudobaptigenin-PR interaction is most promising followed by Pseudobaptigen-ER and then Pseudobaptigenin-HER2. …
Number of citations: 3 www.tandfonline.com
J Deng, W Guo, J Guo, Y Li, W Zhou, W Lv, L Li… - Journal of Functional …, 2020 - Elsevier
… frondosa (EAE), enriched with pseudobaptigenin and cyanidin 3-O-xylosylrutinoside, exerted a … Our results indicated that pseudobaptigenin and cyanidin-3-O-xylosylrutinoside can be …
Number of citations: 4 www.sciencedirect.com
SA Fedoreyev, NI Kulesh, MV Veselovaa… - Успехи наук о …, 2013 - elibrary.ru
Natural phenolic metabolites such as isoflavonoids are found in plants of the Leguminosae family and in cell cultures derived from them both as free compounds and as various …
Number of citations: 1 elibrary.ru
YP Tang, J Hu, JH Wang, FC Lou - Journal of Asian natural …, 2002 - Taylor & Francis

A new coumaronochromone derivative, sophorophenolone ( 1 ), along with 13 known compounds, l -maackiain ( 2 ), medicagol ( 3 ), 7- O -methylpseudobaptigenin ( 4 ), …

Number of citations: 42 www.tandfonline.com
A Aitmambetov, GO Ismailova… - Chemistry of natural …, 2004 - search.ebscohost.com
… Pseudobaptigenin has been isolated from various plants [1, 2]. … The starting material for the synthesis of pseudobaptigenin, α-(1,3-benzodioxol-5-yl)-2,4-dihydroxyacetophenone …
Number of citations: 2 search.ebscohost.com
DR Biggs, GA Lane - Phytochemistry, 1978 - ui.adsabs.harvard.edu
Identification of isoflavones calycosin and pseudobaptigenin in Trifolium pratense - NASA/ADS … Identification of isoflavones calycosin and pseudobaptigenin in Trifolium pratense …
Number of citations: 37 ui.adsabs.harvard.edu
A Aitmambetov, LG Grishko, VP Khilya - Chemistry of Natural Compounds, 1993 - Springer
… Continuing investigations into the modification of the molecules of natural isoflavonoids [1, 2], we have synthesized new benzodioxane analogues of pseudobaptigenin. Natural …
Number of citations: 1 link.springer.com

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